N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE
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Overview
Description
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE is a complex organic compound with the molecular formula C12H14N4O6 and a molecular weight of 310.26276 This compound is characterized by its unique structure, which includes multiple hydrazine and ester functional groups
Preparation Methods
The synthesis of N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE involves several steps. One common synthetic route includes the reaction of 4-formylbenzoic acid with hydrazine hydrate to form 4-(hydrazinocarbonyl)benzaldehyde. This intermediate is then reacted with methyl carbazate to yield the final product . The reaction conditions typically involve refluxing in an appropriate solvent, such as ethanol, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazine functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE can be compared with other similar compounds, such as:
Methyl 2-(4-{[2-(methoxycarbonyl)hydrazino]carbonyl}cyclohexyl)hydrazinecarboxylate: This compound has a similar structure but includes a cyclohexyl group instead of a benzoyl group, which may result in different chemical and biological properties.
Methyl 2-(4-{[2-(methoxycarbonyl)hydrazino]carbonyl}phenyl)hydrazinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C12H14N4O6 |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
methyl N-[[4-[(methoxycarbonylamino)carbamoyl]benzoyl]amino]carbamate |
InChI |
InChI=1S/C12H14N4O6/c1-21-11(19)15-13-9(17)7-3-5-8(6-4-7)10(18)14-16-12(20)22-2/h3-6H,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
OCKQMVGCZWZZDS-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1=CC=C(C=C1)C(=O)NNC(=O)OC |
Canonical SMILES |
COC(=O)NNC(=O)C1=CC=C(C=C1)C(=O)NNC(=O)OC |
Origin of Product |
United States |
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